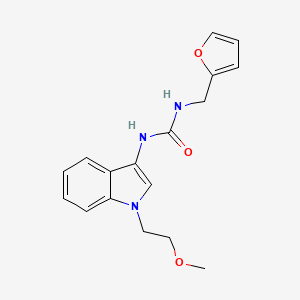
1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized by coupling purified furfural with urea. Advanced characterization techniques like GC-MS, FTIR, and NMR have been employed to confirm its structure (Donlawson, Nweneka, Orie, & Okah, 2020).
Further Derivatives : Studies have also reported the synthesis of derivatives such as 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, which show potential in pharmaceutical and chemical industries (Orie, Ngochindo, & Abayeh, 2019).
Bioactivity
Antibacterial Activity : Some studies have demonstrated the antibacterial properties of synthesized compounds against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting potential medicinal applications (Don-lawson, Nwenka, Okah, & Orie, 2020).
Anticancer and Antiangiogenic Activity : Compounds with a 2-methoxy/ethoxycarbonyl group and similar structural elements have shown significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin and inducing apoptosis. This suggests their potential in cancer therapy (Romagnoli et al., 2015).
Photophysical Properties
Sensing Applications : Some furan derivatives have been studied for their photophysical properties, indicating their potential use in metal ion sensors, specifically for aluminum detection (Kumar, Kumawat, Gupta, & Sharma, 2015).
Fluorescence Probes : N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism in its fluorescence properties, enabling the detection of analytes with high acceptor numbers, such as alcohols, carboxylic acids, and fluoride ions (Bohne, Ihmels, Waidelich, & Yihwa, 2005).
Polymer Science
- Polyurethane Synthesis : Research has been conducted on synthesizing linear polyurethane bearing pendant furan groups and cross-linked polyurethane containing Diels–Alder bonds. These materials exhibit good mechanical properties and healing efficiency, indicating their potential in advanced material science (Du et al., 2014).
Other Applications
Pro-drug Systems : Certain furan derivatives have been explored as potential pro-drug systems for selective release of therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
Neuroprotective Therapy : Thiazolyl urea derivatives have shown potential as novel antiparkinsonian agents, providing insights into the role of oxidative stress in Parkinson's disease (Azam et al., 2012).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-7,9,12H,8,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVVAFBHGNXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
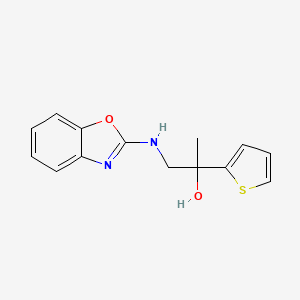

![4-chloro-2-methoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2630469.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2630470.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2630471.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2630473.png)
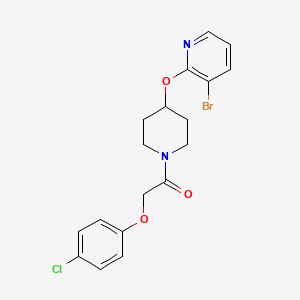
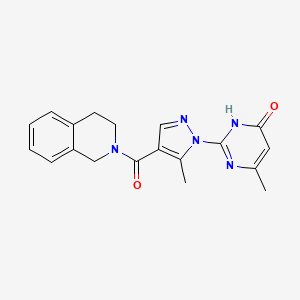
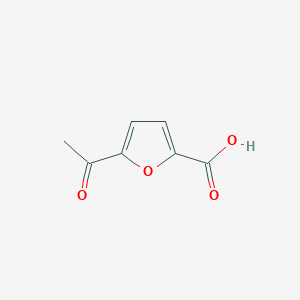
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
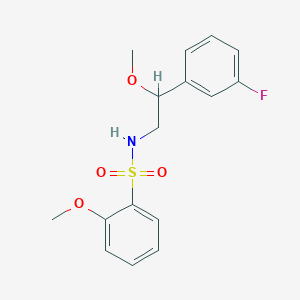
![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)

